![molecular formula C7H13NO2 B2896544 2-[Cyclobutyl(methyl)amino]acetic acid CAS No. 1497315-37-3](/img/structure/B2896544.png)
2-[Cyclobutyl(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[Cyclobutyl(methyl)amino]acetic acid” is a compound with the molecular formula C7H13NO2 . It is also known as Glycine, N-cyclobutyl-N-methyl- .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-12(5-4-6-12)7-9(14)15/h4-8H2,1-3H3,(H,13,16)(H,14,15) . This indicates that the compound contains 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 143.18 . Unfortunately, other specific physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Cyclobutane Analogues : A study by Yin et al. (2009) focused on synthesizing 2-(3-Acetyl-2,2-dimethylcyclobutyl)acetic acid (pinonic acid) using α-pinene as a raw material. This compound was further reacted with substituted aniline to produce derivatives with cyclobutane moiety, highlighting the compound's versatility in synthetic organic chemistry (Yan‐bai Yin et al., 2009).
Biochemical Applications
- Investigating Molecular Interactions : The study by Herrmann et al. (2006) demonstrated the crucial role of a single glutamic acid residue in the cytotoxic activity of cycloviolacin O2, a cyclic plant protein. This research illustrates the application of cyclobutane-containing compounds in probing and understanding protein-protein interactions and their impact on cytotoxicity (A. Herrmann et al., 2006).
Pharmacological Research
- Antimicrobial Studies : Koparir et al. (2011) prepared {[4-(3-methyl-3-aryl(mesityl-phenyl-tetralino)cyclobutyl)-1,3-thiazol-2-yl]amino}(aryl)methyl-phosphinic acids and evaluated them for antimicrobial activity. This study showcases the potential of cyclobutane derivatives in developing new antimicrobial agents, with some compounds showing significant activity (P. Koparir et al., 2011).
Analytical Chemistry Applications
- Gas Chromatography–Mass Spectrometry (GC-MS) : Zaikin and Luzhnov (2002) proposed cycloalkylcarbonyl derivatives for the determination of amino acid methyl esters by GC-MS. These derivatives form symmetric peaks and exhibit detailed fragmentation mechanisms under electron ionization conditions, enhancing the analytical capabilities of GC-MS for amino acid analysis (V. Zaikin & V. V. Luzhnov, 2002).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Based on its structure, it may undergo various chemical reactions such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds via a palladium-catalyzed process .
Biochemical Pathways
It may be involved in the synthesis of other complex molecules through reactions such as the suzuki–miyaura coupling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[Cyclobutyl(methyl)amino]acetic acid . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interactions with its targets.
Propiedades
IUPAC Name |
2-[cyclobutyl(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(5-7(9)10)6-3-2-4-6/h6H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQBSGYZQHUSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2896461.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide dioxalate](/img/structure/B2896464.png)
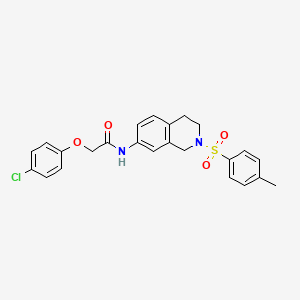

![4-(4-methylphenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2896469.png)
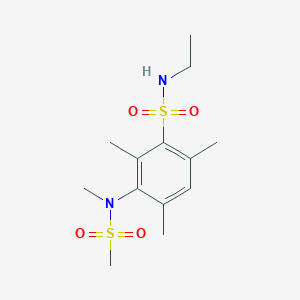

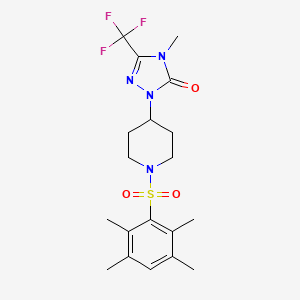

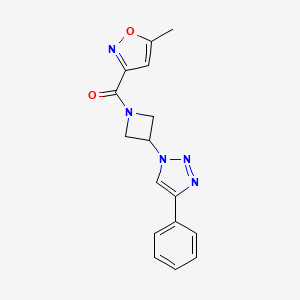
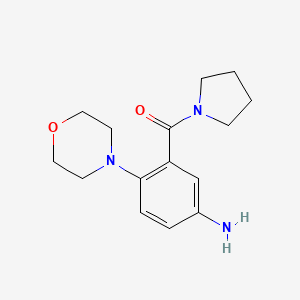
![3-Oxo-2-(2-phenoxyethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2896479.png)
![8-(2-(4-(3-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896484.png)